molecular formula C7H10N2O2 B3347028 Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione CAS No. 126100-98-9

Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione

Cat. No.: B3347028
CAS No.: 126100-98-9
M. Wt: 154.17 g/mol
InChI Key: BBESFFLDQCUGQM-UHFFFAOYSA-N
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Description

Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione is a heterocyclic compound with a unique structure that combines elements of both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization reaction, and advanced purification techniques like chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione: Lacks the methyl group at the 7a position.

    7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione: Similar structure but without the dihydro component.

Uniqueness

Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione is unique due to the presence of both the dihydro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

7a-methyl-1,3,6,7-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7-3-2-6(11)9(7)4-5(10)8-7/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESFFLDQCUGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925405
Record name 2-Hydroxy-7a-methyl-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126100-98-9
Record name Dihydro-7a-methyl-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126100-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-7a-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-7a-methyl-3,6,7,7a-tetrahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of glycinamide hydrochloride (18.4 g, 0.166 mol) in water (200 ml), adjusted to pH 9.5 with 10% sodium hydroxide (about 60 ml), ethyl 4-oxopentanoate (20 g, 0.139 mol) was added. The solution was refluxed for 24 hours. After cooling the solvent was evaporated under vacuum and the residue was chromatographed over silica gel (dichloromethane-methanol 9:1) to afford 4.5 g (21%) of the title compound, m.p. 187°-189° C. NMR (CDCl3): deltaH =4.17 and 3.53 (ABq, J=16 Hz, 2H, NCH2CO), 1.5 (s, 3H, CH3). MS (E.I., 70 eV, 1.5 mA) m/z=154 (M+), 139 (M--CH3)+, 111 (M--CONH)+.
Name
glycinamide hydrochloride
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
21%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Reactant of Route 2
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Reactant of Route 3
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Reactant of Route 4
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Reactant of Route 5
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione
Reactant of Route 6
Dihydro-7a-methyl-1H-pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione

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